(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts may be used to enhance the reaction rate and selectivity. The process is optimized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
- 2,5-diazabicyclo[2.2.1]heptane
Uniqueness
(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
33404-67-0 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |
InChI Key |
NJZUUYADLXBQPA-BDAKNGLRSA-N |
Isomeric SMILES |
CC1(C[C@H]2C[C@@H]1CC2=C)C |
Canonical SMILES |
CC1(CC2CC1CC2=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.